molecular formula C8H10FNO B13944460 [5-Fluoro-2-(methylamino)phenyl]methanol CAS No. 504433-57-2

[5-Fluoro-2-(methylamino)phenyl]methanol

Cat. No.: B13944460
CAS No.: 504433-57-2
M. Wt: 155.17 g/mol
InChI Key: QQYMRLCTMQTFOV-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(methylamino)phenyl]methanol is a fluorinated aromatic compound featuring a methanol (–CH₂OH) group and a methylamino (–NHCH₃) substituent on a benzene ring. This structure confers unique physicochemical properties, including polarity from the hydroxyl and amino groups, and lipophilicity influenced by the methyl and fluorine substituents.

Properties

CAS No.

504433-57-2

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

[5-fluoro-2-(methylamino)phenyl]methanol

InChI

InChI=1S/C8H10FNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,10-11H,5H2,1H3

InChI Key

QQYMRLCTMQTFOV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Fluoro-2-(methylamino)phenyl]methanol typically involves the introduction of the fluorine and methylamino groups onto the phenylmethanol backbone. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 5-fluoro-2-nitrobenzyl alcohol is reduced to the corresponding amine, followed by methylation to introduce the methylamino group.

Industrial Production Methods

Industrial production of [5-Fluoro-2-(methylamino)phenyl]methanol may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[5-Fluoro-2-(methylamino)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The nitro precursor can be reduced to the amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include the corresponding ketone from oxidation, the amine from reduction, and various substituted derivatives from nucleophilic aromatic substitution.

Scientific Research Applications

[5-Fluoro-2-(methylamino)phenyl]methanol Applications

[5-Fluoro-2-(methylamino)phenyl]methanol, also known as [5-Fluoro-2-(methylamino)phenyl]methanol, is an organic compound that has a fluorine atom and a methylamino group attached to a phenolic structure. It has a hydroxyl group, which gives to its reactivity and biological activity, making it a subject of interest in scientific studies.

Scientific Research Applications

  • Organic Synthesis It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Research It is utilized as a probe in biochemical research.
  • Medicinal Chemistry The compound is recognized for its potential applications in medicinal chemistry. It has been investigated for potential therapeutic properties, including its effects on metabolic processes through binding to specific receptors or enzymes, leading to alterations in cellular signaling pathways.
  • Colorants for oxidative dyeing of keratin fibers It can be used as a dye component for oxidative coloring of keratin fibers, such as human hair . The 2-amino-5-aminomethyl-phenol derivatives can provide bright blond to gold color shades and meet requirements regarding wash fastness, light fastness, and rubbing fastness .

Table of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Fluoro-2-((methylamino)methyl)phenolSimilar structure but different fluorine positionAltered reactivity due to fluorine placement
2-(Methylamino)phenolLacks fluorine atomLess reactive in certain chemical contexts
5-Chloro-2-((methylamino)methyl)phenolChlorine instead of fluorineDifferent biological interactions due to halogen
5-Fluoro-2-methylphenolMethyl group instead of methylaminoDistinct reactivity patterns compared to the target compound

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(methylamino)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the methylamino group can influence the compound’s overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Methyl 5-Fluoro-2-(Methylamino)benzoate
  • Structure: Replaces the methanol group with a methyl ester (–COOCH₃).
  • Properties: Molecular Weight: 183.18 g/mol vs. 169.17 g/mol for the parent compound. Stability: Requires storage in inert atmospheres, indicating sensitivity to oxidation .
  • Synthesis : Likely involves esterification of the corresponding carboxylic acid.
(5-Fluoro-2-(Pyridin-3-yl)phenyl)methanol
  • Structure: Substitutes methylamino with pyridinyl.
  • Properties: Molecular Weight: 203.21 g/mol. Boiling Point: Predicted at 367.1°C, higher than aliphatic analogs .
[2-Bromo-6-[(1-Methylbenzimidazol-2-yl)-methylamino]-phenyl]-methanol
  • Structure : Bromine replaces fluorine; benzimidazole ring added.
  • Properties: Molecular Weight: 346.2 g/mol. Electron Effects: Bromine’s electron-withdrawing nature may alter aromatic reactivity compared to fluorine.

Physicochemical and Pharmacological Properties

Compound Water Solubility ClogP Key Functional Groups Pharmacological Notes
[5-Fluoro-2-(methylamino)phenyl]methanol Not reported ~2.5* –CH₂OH, –NHCH₃, –F Likely moderate hepatic extraction
Mefuparib Hydrochloride (MPH) >35 mg/mL 2.99 Benzofuran, –CONH₂, –F PARP1/2 inhibitor; high tissue distribution
Methyl 5-Fluoro-2-(Methylamino)benzoate Low (ester) ~3.0* –COOCH₃, –NHCH₃, –F Requires inert storage
FdUrd (5-Fluoro-2′-deoxyuridine) High N/A Fluoropyrimidine Hepatic extraction ratio: 0.69–0.92

*Estimated based on structural analogs.

Pharmacokinetic and Therapeutic Implications

  • Hepatic Extraction: Fluorinated compounds like FdUrd show high hepatic extraction (94–99% via arterial infusion), suggesting [5-Fluoro-2-(methylamino)phenyl]methanol may also target liver tissues .
  • Water Solubility : MPH’s high solubility (>35 mg/mL) is attributed to its polar benzofuran-carboxamide scaffold, whereas ester analogs may suffer from lower bioavailability .

Biological Activity

[5-Fluoro-2-(methylamino)phenyl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C8H10FN
  • Molecular Weight : 155.17 g/mol
  • IUPAC Name : 5-Fluoro-2-(methylamino)phenylmethanol
  • CAS Number : 504433-57-2

The biological activity of [5-Fluoro-2-(methylamino)phenyl]methanol is primarily attributed to its interaction with specific biological targets. The compound is believed to act as an inhibitor of certain enzymes and receptors involved in various cellular processes. Its fluorine atom may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antibacterial Activity

Research indicates that derivatives of [5-Fluoro-2-(methylamino)phenyl]methanol exhibit significant antibacterial properties. In a study evaluating various substituted phenyl derivatives, compounds with a methylamino group showed enhanced activity against Gram-positive bacteria, including Streptococcus pneumoniae and Streptococcus pyogenes .

CompoundMIC (µg/mL)Target Organism
5-Fluoro derivative32S. pneumoniae
Dimethylamino derivative16S. pyogenes

Antifungal Activity

In addition to antibacterial properties, certain derivatives have demonstrated antifungal activity against strains such as Candida albicans. The presence of the methylamino group appears to be crucial for enhancing antifungal efficacy .

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments tested the efficacy of [5-Fluoro-2-(methylamino)phenyl]methanol against various microbial strains. Results showed that modifications at the 5-position significantly influenced the antimicrobial potency, with certain derivatives achieving MIC values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides .
  • In Vivo Studies : Preliminary in vivo studies on related compounds indicated promising pharmacokinetic profiles, suggesting that [5-Fluoro-2-(methylamino)phenyl]methanol could be metabolically stable and exhibit favorable absorption characteristics in biological systems .

Comparative Analysis

The biological activity of [5-Fluoro-2-(methylamino)phenyl]methanol can be compared with other similar compounds:

CompoundAntibacterial ActivityAntifungal Activity
[5-Fluoro-2-(methylamino)phenyl]methanolModerateModerate
Dimethylamino derivativeHighLow
Methylsulfonyl derivativeLowHigh

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